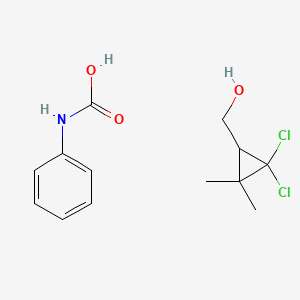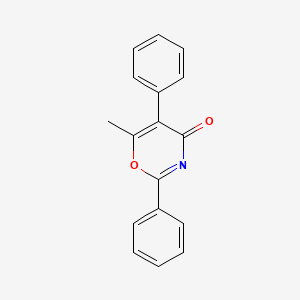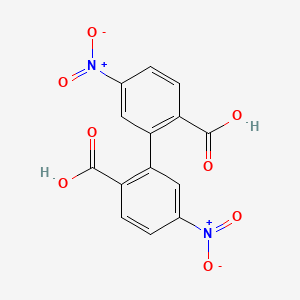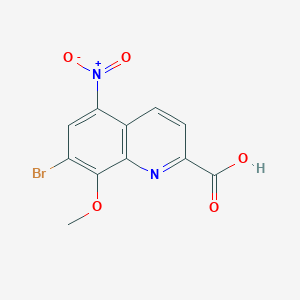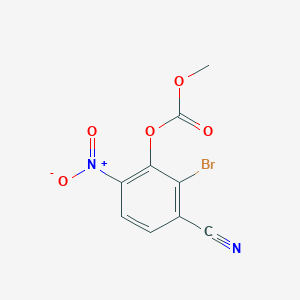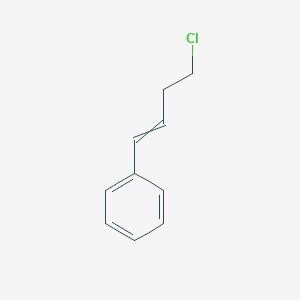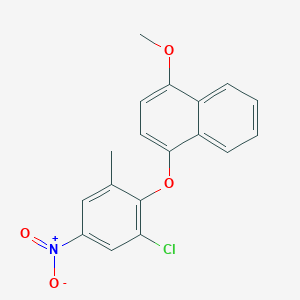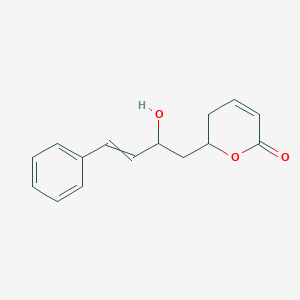
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a butenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of a phenyl-substituted aldehyde with a butenyl-substituted ketone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires careful control of the reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one: shares structural similarities with other pyranone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its phenyl substitution, which imparts distinct chemical and physical properties
Properties
CAS No. |
94480-53-2 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2-(2-hydroxy-4-phenylbut-3-enyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H16O3/c16-13(10-9-12-5-2-1-3-6-12)11-14-7-4-8-15(17)18-14/h1-6,8-10,13-14,16H,7,11H2 |
InChI Key |
VKRJUPIDWSWXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)OC1CC(C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


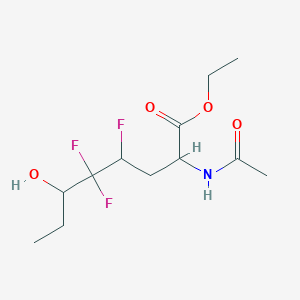
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
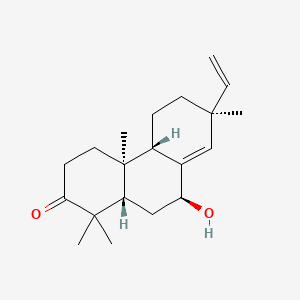

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
